

Application Note: Quantification of Methanethiol-¹³C by GC-MS using Stable Isotope Dilution

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Compound of Interest

Compound Name: Methanethiol-13C

Cat. No.: B3332546

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Introduction

Methanethiol (CH₃SH) is a highly volatile sulfur compound involved in various biological and pathological processes, including methionine metabolism, oxidative stress, and inflammation. Accurate quantification of methanethiol in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker in drug development. This application note describes a robust and sensitive method for the quantification of methanethiol in biological samples using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, Methanethiol-¹³C (¹³CH₃SH).

The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision.^[1] This method employs headspace solid-phase microextraction (HS-SPME) for sample preconcentration, followed by GC-MS analysis in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.^{[2][3][4]}

Experimental Protocols

Materials and Reagents

- Methanethiol (CH₃SH) standard

- Methanethiol- ^{13}C ($^{13}\text{CH}_3\text{SH}$) standard
- Pentafluorobenzyl bromide (PFBB) derivatizing agent
- Acetone, HPLC grade
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Sodium chloride (NaCl)
- Deionized water
- Biological matrix (e.g., plasma, urine, cell culture supernatant)
- 20 mL headspace vials with PTFE/silicone septa
- SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating

Sample Preparation and Derivatization

Due to the high volatility and reactivity of methanethiol, a headspace extraction technique is employed. Derivatization with pentafluorobenzyl bromide (PFBB) is performed to improve chromatographic properties and enhance sensitivity.

- **Sample Collection and Storage:** Biological samples should be collected in airtight containers and stored at -80°C until analysis to minimize the loss of volatile methanethiol.
- **Preparation of Standards:**
 - Prepare a stock solution of methanethiol and methanethiol- ^{13}C in a suitable solvent.
 - Create a series of calibration standards by spiking known concentrations of methanethiol into the same biological matrix as the samples.
 - Spike each calibration standard and sample with a fixed concentration of the methanethiol- ^{13}C internal standard.

- Headspace SPME and Derivatization:
 - Place 5 mL of the sample (or calibration standard) into a 20 mL headspace vial.
 - Add NaCl to saturate the solution and enhance the partitioning of methanethiol into the headspace.
 - Adjust the pH of the sample to ~10 with NaOH to deprotonate the thiol group, facilitating the derivatization reaction.
 - Add 50 µL of a 10 mg/mL solution of PFBB in acetone to the vial.
 - Immediately seal the vial and incubate at 60°C for 30 minutes with gentle agitation to allow for derivatization to occur in the headspace.
 - Following incubation, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 20 minutes at 60°C to extract the derivatized analytes.

GC-MS Analysis

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

- Gas Chromatograph (GC) Conditions:
 - Injector: Splitless mode, 250°C
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes
 - Ramp 1: 10°C/min to 150°C
 - Ramp 2: 20°C/min to 280°C, hold for 5 minutes
- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.^[5]

Quantitative Data

The following tables summarize the expected quantitative performance of this method.

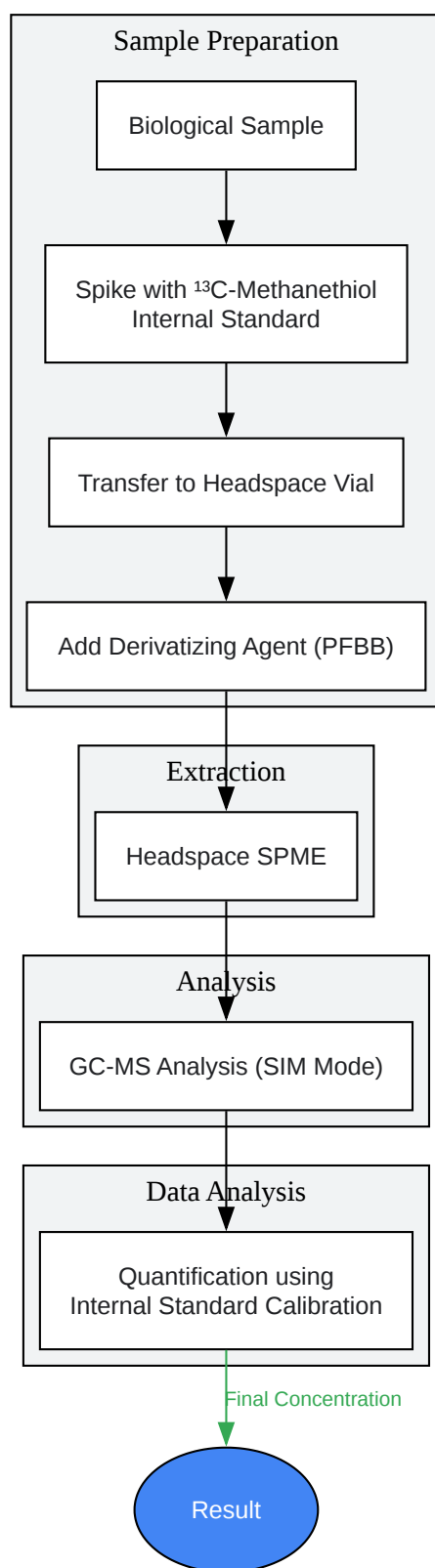
Table 1: Selected Ion Monitoring (SIM) Parameters

Compound	Quantifier Ion (m/z)	Qualifier Ion (m/z)
Methanethiol-PFB derivative	181	48
Methanethiol- ¹³ C-PFB derivative	181	49

Table 2: Calibration Curve and Performance Data

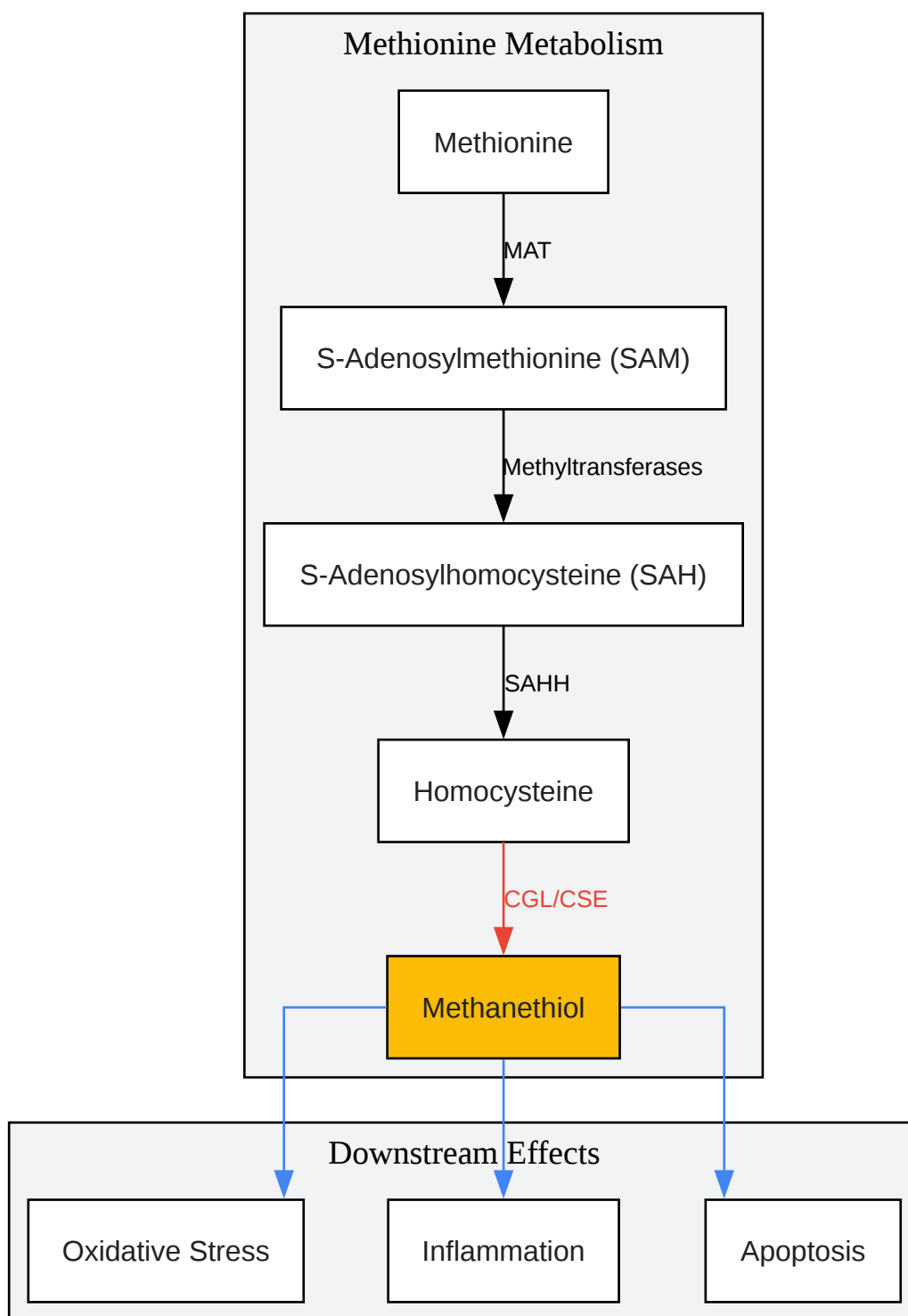
Parameter	Value
Calibration Range	0.1 - 50 µg/L
Correlation Coefficient (r ²)	> 0.995
Limit of Detection (LOD)	0.05 µg/L
Limit of Quantification (LOQ)	0.1 µg/L
Precision (%RSD)	< 10%
Accuracy (% Recovery)	90 - 110%

Visualizations



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Caption: Experimental workflow for the quantification of Methanethiol-¹³C by GC-MS.



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Caption: Simplified metabolic pathway showing the production of methanethiol.

Conclusion

The described HS-SPME-GC-MS method provides a sensitive, selective, and accurate approach for the quantification of methanethiol in biological samples. The use of a stable isotope-labeled internal standard, Methanethiol- ^{13}C , ensures reliable results by correcting for analytical variability. This method is well-suited for applications in clinical research, metabolomics, and drug development where precise measurement of methanethiol is required.

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